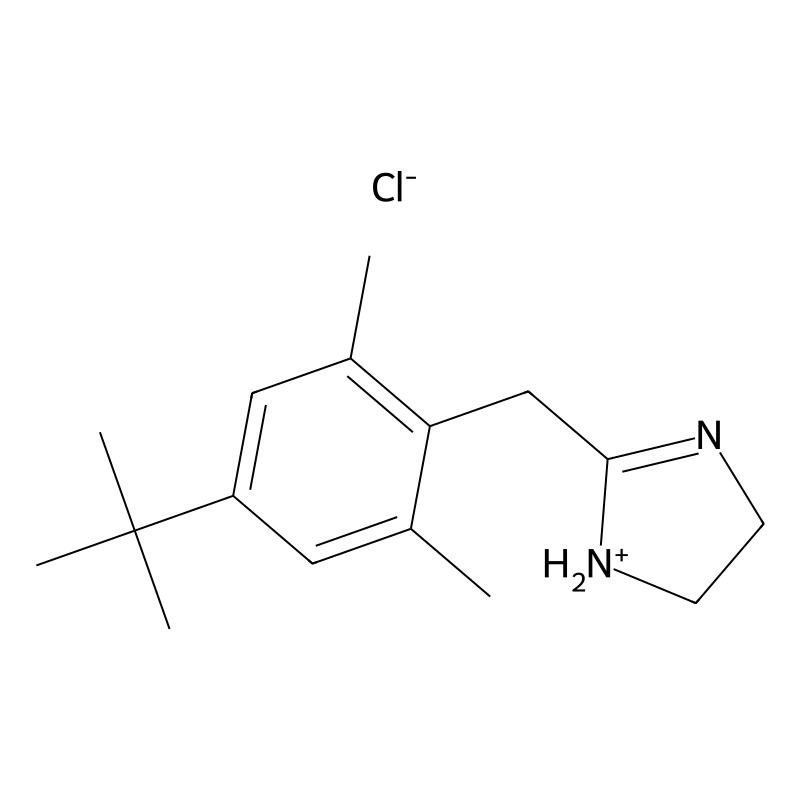

Xylometazoline hydrochloride

C16H25ClN2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C16H25ClN2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nasal Decongestant

Scientific Field: Pharmacology

Application Summary: Xylometazoline is a direct-acting alpha-adrenergic agonist used for the symptomatic treatment of nasal congestion and minor inflammation due to allergies or colds.

Results or Outcomes: Xylometazoline works by binding to alpha (α)-adrenergic receptors to cause vasoconstriction of nasal blood vessels.

Stability-Indicating RP-HPLC Method

Scientific Field: Analytical Chemistry

Application Summary: A robust, precise, and accurate HPLC method was established for simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from a nasal spray dosage form.

Results or Outcomes: The complete analytical method validation was successfully carried out as per ICH guidelines.

Antioxidant Actions

Scientific Field: Biochemistry

Application Summary: An early in vitro study demonstrated xylometazoline to exert anti-oxidant actions, where it inhibited microsomal lipid peroxidation and mediated hydroxyl radical scavenging activity.

Results or Outcomes: This suggests that xylometazoline has a beneficial effect against oxidants, which play a role in tissue damage in inflammation.

Combination with Ipratropium

Methods of Application: The combination product is used in the same way as Xylometazoline alone, typically as a nasal spray or drops.

Results or Outcomes: The combination of Xylometazoline and Ipratropium provides an enhanced effect in relieving nasal congestion.

Combination with Domiphen

Methods of Application: This combination product is typically administered as a nasal spray or drops.

Results or Outcomes: The combination of Xylometazoline and Domiphen provides an enhanced effect in relieving nasal congestion.

Combination with Dexpanthenol

Application Summary: Xylometazoline hydrochloride can be combined with Dexpanthenol for the symptomatic treatment of nasal congestion.

Results or Outcomes: The combination of Xylometazoline and Dexpanthenol provides an enhanced effect in relieving nasal congestion.

Treatment of Allergic Rhinitis

Application Summary: Xylometazoline is used for the symptomatic treatment of allergic rhinitis.

Treatment of Sinusitis

Application Summary: Xylometazoline is used to reduce symptoms of sinusitis.

Methods of Application: It is used directly in the nose as a spray or drops.

Results or Outcomes: Xylometazoline works by stimulating adrenergic receptors on the lamina propria of blood vessels in the nose.

Treatment of Nasal Congestion in Children

Scientific Field: Pediatrics

Application Summary: Xylometazoline is used to treat nasal congestion in children.

Methods of Application: It is used directly in the nose as a spray or drops.

Xylometazoline hydrochloride is an imidazole derivative primarily used as a nasal decongestant. It mimics the molecular structure of adrenaline and acts as an alpha-adrenergic agonist, specifically targeting α1 and α2 adrenergic receptors in the nasal mucosa. This compound is effective in alleviating nasal congestion caused by conditions such as rhinosinusitis, allergic rhinitis, and other respiratory allergies by inducing vasoconstriction of the blood vessels in the nasal passages, thereby reducing swelling and allowing for easier breathing .

Xylometazoline exhibits significant biological activity through its action on adrenergic receptors. By binding to these receptors, it causes vasoconstriction, leading to reduced nasal resistance and increased airflow. Additionally, studies have indicated that xylometazoline may possess antioxidant properties, inhibiting lipid peroxidation and scavenging hydroxyl radicals, which suggests a potential protective effect against oxidative stress in tissues .

The synthesis of xylometazoline hydrochloride can be achieved through various methods:

- Chloromethylation: Involves the introduction of chloromethyl groups into the benzene ring.

- Cyanation: A subsequent reaction that introduces cyano groups to facilitate further transformations.

- Final Hydrochloride Formation: The resultant base is converted into its hydrochloride salt to enhance solubility and stability.

These methods have been documented in patents and research studies focusing on optimizing yield and purity .

Xylometazoline hydrochloride is widely used in over-the-counter formulations for treating nasal congestion. Its applications include:

- Nasal Sprays/Drops: Commonly prescribed for temporary relief from nasal congestion due to colds, allergies, or sinusitis.

- Combination Products: Sometimes combined with other medications like ipratropium or dexpanthenol for enhanced therapeutic effects .

Research indicates that xylometazoline can interact with various medications and substances. Notably:

- Adverse Effects: Potential side effects include hypertension, tachycardia, and rebound congestion (rhinitis medicamentosa) with prolonged use.

- Preservatives: Some formulations contain preservatives like benzalkonium chloride, which have been associated with allergic reactions or anaphylaxis in sensitive individuals .

Several compounds share structural or functional similarities with xylometazoline hydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Class | Primary Use | Unique Features |

|---|---|---|---|

| Oxymetazoline | Imidazole derivative | Nasal decongestant | Slightly faster onset but similar duration |

| Tetrahydrozoline | Imidazole derivative | Nasal decongestant | Less selective for adrenergic receptors |

| Phenylephrine | Phenylethylamine | Nasal decongestant | Primarily acts on α1 receptors |

| Naphazoline | Imidazole derivative | Nasal decongestant | Shorter duration of action |

Xylometazoline is distinguished by its selective affinity for α2B-adrenoceptors compared to other compounds, providing effective vasoconstriction with a favorable side effect profile when used appropriately .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Other CAS

General Manufacturing Information

Dates

2: Cingi C, Birdane L, Ural A, Oghan F, Bal C. Comparison of nasal hyperosmolar xylitol and xylometazoline solutions on quality of life in patients with inferior turbinate hypertrophy secondary to nonallergic rhinitis. Int Forum Allergy Rhinol. 2014 Jun;4(6):475-9. doi: 10.1002/alr.21311. Epub 2014 Feb 26. PubMed PMID: 24574278.

3: Han JS, Park SH, Shin YD, Kwon E, Shim WS, Bae JH. The effect of xylometazoline spray for expansion of nasal cavity. Korean J Anesthesiol. 2013 Aug;65(2):132-5. doi: 10.4097/kjae.2013.65.2.132. Epub 2013 Aug 27. PubMed PMID: 24023995; PubMed Central PMCID: PMC3766778.

4: Figueiras-Graillet LM, Martínez-Sellés M, Perez-David E, Fernandez-Avilés F. Reversible cardiomyopathy due to chronic use of xylometazoline topical nasal spray. Int J Cardiol. 2013 Apr 5;164(2):e17-8. doi: 10.1016/j.ijcard.2012.09.136. Epub 2012 Oct 15. PubMed PMID: 23079093.

5: Kim JH, Oh YS, Ji JH, Bak H, Ahn SK. Rosacea (erythematotelangiectatic type) effectively improved by topical xylometazoline. J Dermatol. 2011 May;38(5):510-3. doi: 10.1111/j.1346-8138.2010.00999.x. Epub 2010 Nov 3. PubMed PMID: 21352348.

6: Tong JL. Xylometazoline pretreatment reduces nasotracheal intubation-related epistaxis in paediatric dental surgery. Br J Anaesth. 2011 Feb;106(2):279; author reply 279-80. doi: 10.1093/bja/aeq395. PubMed PMID: 21233119.

7: Leupold D, Wartenberg KE. Xylometazoline abuse induced ischemic stroke in a young adult. Neurologist. 2011 Jan;17(1):41-3. doi: 10.1097/NRL.0b013e3181d2ab04. PubMed PMID: 21192193.

8: Eskiizmir G, Hirçin Z, Ozyurt B, Unlü H. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. Eur J Clin Pharmacol. 2011 Jan;67(1):19-23. doi: 10.1007/s00228-010-0941-z. Epub 2010 Nov 11. PubMed PMID: 21069518.

9: El-Seify ZA, Khattab AM, Shaaban AA, Metwalli OS, Hassan HE, Ajjoub LF. Xylometazoline pretreatment reduces nasotracheal intubation-related epistaxis in paediatric dental surgery. Br J Anaesth. 2010 Oct;105(4):501-5. doi: 10.1093/bja/aeq205. Epub 2010 Aug 3. PubMed PMID: 20682569.

10: Cheung J, Goodman K, Bailey R, Fedorak R, Morse J, Millan M, Guzowski T, van Zanten SV; CANHelP working group. A randomized trial of topical anesthesia comparing lidocaine versus lidocaine plus xylometazoline for unsedated transnasal upper gastrointestinal endoscopy. Can J Gastroenterol. 2010 May;24(5):317-21. PubMed PMID: 20485707; PubMed Central PMCID: PMC2886574.

11: Eccles R, Martensson K, Chen SC. Effects of intranasal xylometazoline, alone or in combination with ipratropium, in patients with common cold. Curr Med Res Opin. 2010 Apr;26(4):889-99. doi: 10.1185/03007991003648015. Review. PubMed PMID: 20151787.

12: Haenisch B, Walstab J, Herberhold S, Bootz F, Tschaikin M, Ramseger R, Bönisch H. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Fundam Clin Pharmacol. 2010 Dec;24(6):729-39. doi: 10.1111/j.1472-8206.2009.00805.x. PubMed PMID: 20030735.

13: Strandell B, Norgren-Holst E, Tran N, Jakobsen HB, Chen S. OTC use of a topical nasal spray solution containing xylometazoline plus ipratropium in patients with common cold. Int J Clin Pharmacol Ther. 2009 Dec;47(12):744-51. PubMed PMID: 19954713.

14: Nikolaidis E, Eleftheriadou A, Yiotakis I, Lazaris AC, Agrogianis G, Ferekidou E, Keramaris N, Papalois A, Kandiloros D. Influence of intranasal sterile isotonic sea water applications on xylometazoline administration: an experimental study in pigs. Auris Nasus Larynx. 2010 Feb;37(1):71-6. doi: 10.1016/j.anl.2009.03.006. Epub 2009 May 2. PubMed PMID: 19414231.

15: Graf P, Eccles R, Chen S. Efficacy and safety of intranasal xylometazoline and ipratropium in patients with common cold. Expert Opin Pharmacother. 2009 Apr;10(5):889-908. doi: 10.1517/14656560902783051 . Review. Erratum in: Expert Opin Pharmacother. 2009 Jun;10(8):1387. PubMed PMID: 19351236.

16: Anand JS, Salamon M, Habrat B, Scinska A, Bienkowski P. Misuse of xylometazoline nasal drops by inhalation. Subst Use Misuse. 2008 Dec;43(14):2163-8. doi: 10.1080/10826080802344625. PubMed PMID: 19085441.

17: McCluney NA, Eng CY, Lee MS, McClymont LG. A comparison of xylometazoline (Otrivine) and phenylephrine/lignocaine mixture (Cophenylcaine) for the purposes of rigid nasendoscopy: a prospective, double-blind, randomised trial. J Laryngol Otol. 2009 Jun;123(6):626-30. doi: 10.1017/S0022215108003666. Epub 2008 Oct 13. PubMed PMID: 18847523.

18: Eccles R, Eriksson M, Garreffa S, Chen SC. The nasal decongestant effect of xylometazoline in the common cold. Am J Rhinol. 2008 Sep-Oct;22(5):491-6. doi: 10.2500/ajr.2008.22.3202. Epub 2008 Jul 24. PubMed PMID: 18655753.

19: Humphreys MR, Grant D, McKean SA, Eng CY, Townend J, Evans AS. Xylometazoline hydrochloride 0.1 per cent versus physiological saline in nasal surgical aftercare: a randomised, single-blinded, comparative clinical trial. J Laryngol Otol. 2009 Jan;123(1):85-90. doi: 10.1017/S002221510800217X. Epub 2008 Apr 11. PubMed PMID: 18405405.

20: van Velzen AG, van Riel AJ, Hunault C, van Riemsdijk TE, de Vries I, Meulenbelt J. A case series of xylometazoline overdose in children. Clin Toxicol (Phila). 2007;45(3):290-4. PubMed PMID: 17453884.